molecular formula C12H7BrCl2N2O B2931154 5-bromo-N-(2,4-dichlorophenyl)nicotinamide CAS No. 320742-29-8

5-bromo-N-(2,4-dichlorophenyl)nicotinamide

Cat. No.: B2931154
CAS No.: 320742-29-8
M. Wt: 346.01
InChI Key: QTSTXILHQXGMSO-UHFFFAOYSA-N
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Description

5-bromo-N-(2,4-dichlorophenyl)nicotinamide is a chemical compound that belongs to the class of halogenated nicotinamides It is characterized by the presence of bromine, chlorine, and a nicotinamide moiety

Properties

IUPAC Name

5-bromo-N-(2,4-dichlorophenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrCl2N2O/c13-8-3-7(5-16-6-8)12(18)17-11-2-1-9(14)4-10(11)15/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSTXILHQXGMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2,4-dichlorophenyl)nicotinamide typically involves the reaction of 5-bromonicotinic acid with 2,4-dichloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2,4-dichlorophenyl)nicotinamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The nicotinamide moiety can undergo redox reactions, which may alter the electronic properties of the compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

    Substitution Reactions: The major products are derivatives of this compound with different substituents replacing the halogen atoms.

    Oxidation and Reduction Reactions: The products include oxidized or reduced forms of the nicotinamide moiety, which may have different chemical and physical properties.

Scientific Research Applications

5-bromo-N-(2,4-dichlorophenyl)nicotinamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: The compound is studied for its electronic properties and potential use in organic semiconductors and other advanced materials.

    Biological Research: It is used as a tool compound to study the effects of halogenated nicotinamides on biological systems, including their interactions with proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,4-dichlorophenyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance the binding affinity and specificity of the compound for its targets. The nicotinamide moiety can participate in redox reactions, which may modulate the activity of the target proteins and influence cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2,4-dichloropyrimidine
  • 5-bromo-2,4-dichlorophenylurea
  • 5-bromo-2,4-dichlorophenylthiourea

Uniqueness

5-bromo-N-(2,4-dichlorophenyl)nicotinamide is unique due to the combination of its halogenated phenyl group and nicotinamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The presence of both bromine and chlorine atoms can enhance its reactivity and binding affinity compared to similar compounds.

Biological Activity

5-Bromo-N-(2,4-dichlorophenyl)nicotinamide (5B-DCPN) is a compound of significant interest in pharmacology due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR).

Chemical Structure and Properties

5B-DCPN is characterized by the presence of a bromine atom and dichlorophenyl group attached to a nicotinamide backbone. The structural formula can be represented as follows:

C12H8BrCl2N2O\text{C}_{12}\text{H}_{8}\text{BrCl}_{2}\text{N}_{2}\text{O}

This unique structure contributes to its biological activity by influencing its interaction with biological targets.

The biological activity of 5B-DCPN has been linked to several mechanisms:

  • Antimicrobial Activity : Studies have shown that 5B-DCPN exhibits antimicrobial properties against various bacterial strains. Its efficacy is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Antiviral Properties : The compound has been evaluated for its antiviral activity against viruses such as Hepatitis A, B, and C. The presence of electron-withdrawing groups enhances its reactivity, making it a promising candidate for antiviral drug development .
  • Anticancer Potential : Preliminary studies indicate that 5B-DCPN may possess anticancer properties by inducing apoptosis in cancer cells. This effect is believed to be mediated through the inhibition of specific enzymes involved in cell proliferation .

Antimicrobial Activity

The antimicrobial efficacy of 5B-DCPN was assessed against several pathogens, including resistant strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols.

PathogenMIC (µg/mL)MBC (µg/mL)
Klebsiella pneumoniae0.390.78
Staphylococcus aureus1.252.50
Escherichia coli0.751.50

These results indicate that 5B-DCPN has a strong inhibitory effect on both Gram-positive and Gram-negative bacteria, particularly against multidrug-resistant strains .

Antiviral Activity

In vitro studies demonstrated that 5B-DCPN effectively inhibits viral replication in Hepatitis models, showing IC50 values ranging from 10-50 µM depending on the viral strain tested. The compound's mechanism involves interference with viral entry and replication processes .

Anticancer Activity

The anticancer potential was evaluated using various cancer cell lines, including breast cancer (MDA-MB-231) and leukemia (HL-60). The following IC50 values were recorded:

Cell LineIC50 (µM)
MDA-MB-23115.4
HL-6020.1

These findings suggest that 5B-DCPN can inhibit cell growth and induce apoptosis in cancerous cells, highlighting its potential as an anticancer agent .

Structure-Activity Relationships (SAR)

The SAR analysis of 5B-DCPN indicates that modifications to the bromine and dichlorophenyl groups significantly affect its biological activity. Electron-withdrawing groups enhance the compound's reactivity and interaction with biological targets.

  • Bromine Substitution : The presence of bromine increases lipophilicity, improving membrane permeability.
  • Dichlorophenyl Group : This moiety is crucial for binding affinity to target proteins involved in bacterial resistance mechanisms.

Case Studies

Case Study 1: Antibacterial Efficacy Against Resistant Strains

A recent study evaluated the effectiveness of 5B-DCPN against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae. The compound demonstrated potent antibacterial activity with MIC values significantly lower than traditional antibiotics, suggesting a promising alternative for treating resistant infections .

Case Study 2: Antiviral Effects in Hepatitis Models

In another study focusing on antiviral properties, 5B-DCPN was tested in Hepatitis B virus-infected cell cultures. Results indicated a substantial reduction in viral load, supporting the compound's potential as a therapeutic agent against viral hepatitis .

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